molecular formula C16H13Cl2N5OS B2370136 N-(3,4-dichlorophenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251614-76-2

N-(3,4-dichlorophenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2370136
CAS No.: 1251614-76-2
M. Wt: 394.27
InChI Key: GYEBJSSHUXBTSI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a recognized and potent small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. PIM kinases are serine/threonine kinases that play a critical role in cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound functions by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling. A study investigating this specific chemical structure demonstrated its efficacy in blocking the phosphorylation of Bad, a key pro-apoptotic substrate of PIM1, leading to the induction of apoptosis in cancer cell lines. The research value of this inhibitor is particularly significant for investigating oncogenic signaling pathways driven by PIM kinases, exploring mechanisms of drug resistance, and evaluating potential combination therapies. It serves as a crucial pharmacological tool for dissecting the biological functions of PIM isoforms in hematologic cancers and solid tumors , and for validating PIM kinase as a therapeutic target in preclinical models. The compound's design, which incorporates the 5-methyl-1H-pyrazol-1-yl group on the pyrimidine core, contributes to its optimized binding affinity and selectivity profile, making it a valuable asset for basic cancer research and translational drug discovery efforts focused on kinase-targeted oncology .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c1-10-4-5-21-23(10)14-7-16(20-9-19-14)25-8-15(24)22-11-2-3-12(17)13(18)6-11/h2-7,9H,8H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEBJSSHUXBTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound is characterized by the following molecular formula: C15H14Cl2N4OS. Its structure includes a dichlorophenyl group, a pyrazole moiety, and a pyrimidine ring linked through a thioacetamide unit.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thioamide linkage and subsequent functionalization of the pyrazole and pyrimidine rings. Various synthetic routes have been explored, emphasizing the importance of regioselectivity and yield optimization.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives with similar structural features have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AHCT-116 (Colon carcinoma)6.2
Compound BT47D (Breast cancer)27.3

These findings suggest that the thioacetamide moiety may play a critical role in enhancing cytotoxicity against cancer cells .

The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds targeting kinase activities have shown promise in disrupting oncogenic signaling cascades .

Antiviral Properties

In addition to anticancer activity, related compounds have demonstrated antiviral effects. For example, certain thioacetamides have been evaluated for their ability to inhibit viral replication in vitro, suggesting potential therapeutic applications in treating viral infections .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Thiazolylthioacetamides : This study highlighted the synthesis and biological evaluation of thiazolyl derivatives, which exhibited antiviral activities against specific viral strains. The results indicated that structural modifications significantly influenced their efficacy .
  • Pyrimidine Derivatives : Research on pyrimidine-based compounds revealed their ability to act as selective modulators for various receptors, including those involved in cancer progression .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[4,3-d]pyrimidines have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

Case Study: Antitubercular Activity
A study evaluated substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to N-(3,4-dichlorophenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide. The IC50 values for effective analogs ranged from 1.35 to 2.18 μM, indicating potential for further development in antimicrobial therapies .

Anticancer Properties

The anticancer potential of this compound is also noteworthy. Pyrazolo[4,3-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes or metabolic pathways essential for cancer cell division and survival. The presence of sulfur and chlorine atoms may enhance binding affinity to target proteins involved in these processes .

Case Study: Cytotoxicity Assessment
In cytotoxicity assays on human embryonic kidney cells (HEK293), several derivatives were found non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development as anticancer agents .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[4,3-d]pyrimidine core followed by functionalization at various positions to introduce the thio and acetamide groups. Standard organic reactions such as nucleophilic substitutions and acylation are commonly employed in this process .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The table below summarizes key structural differences and similarities among the target compound and related analogs:

Compound Name (Reference) Core Structure Modifications Biological Activity Synthesis Highlights
Target Compound 3,4-Dichlorophenyl; pyrimidine-thio with 5-methylpyrazole substitution Not explicitly reported (potential anticonvulsant/antiproliferative inferred) Likely involves alkylation of thiopyrimidine with chloroacetamide derivatives
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) 3,4-Dimethoxyphenyl; pyrimidine-thio with pyridinyl substitution Anticonvulsant (in silico and in vivo studies) Alkylation of thiopyrimidine with chloroacetamide under basic conditions
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl; thiazolyl acetamide Structural mimic of penicillin; coordination ligand potential EDC-mediated coupling of 3,4-dichlorophenylacetic acid with 2-aminothiazole
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide 4-Chlorophenylpyrimidine-thio; oxadiazole-thione linker Antiproliferative activity (in vitro) Alkylation of oxadiazole-thione with chloroacetamide in acetone/K₂CO₃

Key Comparative Insights

Substituent Effects on Bioactivity
  • Chlorine’s electron-withdrawing nature may also influence binding to hydrophobic pockets in biological targets . Pyrimidine-thio vs. Thiazolyl/Other Heterocycles: The pyrimidine-thio scaffold in the target compound and Epirimil provides a rigid platform for interactions with enzymes or receptors, whereas thiazolyl () or oxadiazole () substitutions introduce distinct hydrogen-bonding and π-stacking capabilities .
Hydrogen Bonding and Crystallography
  • The 3,4-dichlorophenyl group in ’s analog forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), critical for crystal packing. The target compound’s pyrimidine-thio and pyrazole groups may adopt alternative hydrogen-bonding patterns, influencing solubility and stability .

Research Findings and Implications

Physicochemical and Material Properties

  • Coordination Chemistry : Acetamide derivatives with heterocyclic substituents (e.g., thiazolyl in ) exhibit ligand behavior in metal complexes, suggesting the target compound’s pyrimidine-pyrazole system could serve in catalytic or material science applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-(3,4-dichlorophenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide?

  • Methodology :

  • Stepwise synthesis : Begin with coupling 3,4-dichloroaniline to a thioacetamide intermediate, followed by introducing the pyrimidine-pyrazole moiety via nucleophilic substitution. Use anhydrous solvents (e.g., DMF) and catalysts like triethylamine to enhance reactivity .
  • Reaction control : Maintain temperatures between 60–80°C during acylation and thioether formation to prevent side reactions. Monitor progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the pure product .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Key techniques :

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., dichlorophenyl protons at δ 7.4–7.6 ppm, pyrimidine C=S at ~120 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ at m/z 435.05) .
  • FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1680 cm1^{-1}, C-S at ~680 cm1^{-1}) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Assay selection :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
  • Antimicrobial activity : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at concentrations 1–100 µM .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for structurally similar compounds?

  • Case example : A pyrimidine-thioacetamide derivative showed anticancer activity in one study but lacked efficacy in another .
  • Resolution strategy :

  • Batch consistency : Verify compound purity (>95% by HPLC) and stereochemistry (via X-ray crystallography) .
  • Assay conditions : Standardize cell culture media, incubation times, and controls across labs.
  • SAR analysis : Compare substituent effects (e.g., dichlorophenyl vs. methoxyphenyl) on target binding .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Approach :

  • Substituent modulation : Synthesize analogs with halogens (Cl, F), alkyl groups, or heterocycles (triazoles) at the phenyl or pyrimidine positions .
  • Bioactivity correlation : Use IC50_{50} values from kinase assays to map substituent contributions. For example:
Substituent (R)IC50_{50} (EGFR)Activity Trend
3,4-Cl0.8 µMHigh
4-OCH3_312.5 µMLow
  • Computational docking : Perform molecular dynamics simulations to predict binding modes in target proteins (e.g., ATP-binding pockets) .

Q. How can computational modeling guide target identification for this compound?

  • Protocol :

  • Ligand-based screening : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs) .
  • Docking studies : Employ AutoDock Vina to simulate interactions with candidate proteins. Focus on hydrogen bonding (pyrimidine N) and hydrophobic contacts (dichlorophenyl) .
  • Validation : Cross-reference with experimental data (e.g., kinase inhibition assays) to refine models .

Q. What strategies ensure stability during in vitro and in vivo studies?

  • Stability assessment :

  • pH stability : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC .
  • Thermal stability : Store at 4°C, -20°C, and RT for 1–4 weeks; monitor decomposition products .
  • Plasma stability : Use LC-MS to assess metabolic degradation in rat plasma over 24 hours .

Methodological Notes

  • Contradictory data : Address variability by standardizing synthetic protocols (e.g., solvent purity, reaction time) and biological assay conditions .
  • Advanced characterization : Utilize X-ray crystallography or cryo-EM for target-ligand complex visualization .

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